4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core substituted with dimethylamino and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions: Introduction of the dimethylamino group can be done via nucleophilic substitution reactions.
Coupling reactions: The final step often involves coupling the oxadiazole intermediate with the pyrrolidinone core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would scale up these laboratory procedures, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions could target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to ring-opened derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology and Medicine
Pharmacophores: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Fluorescent Probes: The oxadiazole moiety can be used in designing fluorescent probes for biological imaging.
Industry
Materials Science:
Mechanism of Action
The mechanism of action for compounds like 4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one
- 4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one
Uniqueness
The unique combination of substituents in 4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one may confer specific properties such as enhanced binding affinity to biological targets, improved stability, or unique electronic properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-14-5-8-19(11-15(14)2)26-13-17(12-20(26)27)22-23-21(24-28-22)16-6-9-18(10-7-16)25(3)4/h5-11,17H,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYENXSOCGXVZKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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